
1-Fluoro-3-methanesulfinyl-benzene
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Overview
Description
(S)-1-Fluoro-3-(methylsulfinyl)benzene is an organic compound with a unique structure that includes a fluorine atom and a methylsulfinyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-Fluoro-3-(methylsulfinyl)benzene typically involves the introduction of a fluorine atom and a methylsulfinyl group to a benzene ring. One common method is the electrophilic aromatic substitution reaction, where a fluorine atom is introduced to the benzene ring using a fluorinating agent such as fluorine gas or a fluorinating reagent like Selectfluor. The methylsulfinyl group can be introduced through a sulfoxidation reaction, where a methylthio group is oxidized to a methylsulfinyl group using an oxidizing agent like hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
Industrial production of (S)-1-Fluoro-3-(methylsulfinyl)benzene may involve large-scale electrophilic aromatic substitution and sulfoxidation reactions. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
(S)-1-Fluoro-3-(methylsulfinyl)benzene can undergo various chemical reactions, including:
Oxidation: The methylsulfinyl group can be further oxidized to a sulfone group using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The methylsulfinyl group can be reduced back to a methylthio group using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, sodium methoxide.
Major Products
Oxidation: Formation of (S)-1-Fluoro-3-(methylsulfonyl)benzene.
Reduction: Formation of (S)-1-Fluoro-3-(methylthio)benzene.
Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
(S)-1-Fluoro-3-(methylsulfinyl)benzene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of (S)-1-Fluoro-3-(methylsulfinyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom and methylsulfinyl group can influence the compound’s binding affinity and specificity towards these targets. For example, the fluorine atom can form strong hydrogen bonds with amino acid residues in enzyme active sites, while the methylsulfinyl group can participate in hydrophobic interactions and electron-donating effects.
Comparison with Similar Compounds
Similar Compounds
1-Fluoro-3-(methylthio)benzene: Similar structure but with a methylthio group instead of a methylsulfinyl group.
1-Fluoro-4-(methylsulfinyl)benzene: Similar structure but with the methylsulfinyl group in the para position.
1-Chloro-3-(methylsulfinyl)benzene: Similar structure but with a chlorine atom instead of a fluorine atom.
Uniqueness
(S)-1-Fluoro-3-(methylsulfinyl)benzene is unique due to the presence of both a fluorine atom and a methylsulfinyl group on the benzene ring. This combination of functional groups imparts distinct chemical and physical properties, such as increased stability, reactivity, and potential bioactivity, making it a valuable compound for various applications in research and industry.
Biological Activity
1-Fluoro-3-methanesulfinyl-benzene is an organofluorine compound characterized by the presence of a fluorine atom and a methanesulfinyl group attached to a benzene ring. Its unique structure contributes to its distinctive chemical properties, making it a subject of interest in biological research. This article explores the biological activity of this compound, summarizing relevant studies, mechanisms of action, and potential applications.
Chemical Structure and Properties
- Molecular Formula : C₇H₇FOS
- Structural Features : The compound features a fluorine atom at position 1 and a methanesulfinyl group at position 3 of the benzene ring. This configuration influences its reactivity and biological interactions.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to its ability to interact with various biological macromolecules. Key mechanisms include:
- Enzyme Inhibition : The sulfinyl group may enhance the compound's ability to inhibit specific enzymes, impacting metabolic pathways.
- Protein-Ligand Interactions : The presence of fluorine can modify binding affinities, leading to altered interactions with proteins and receptors.
Table 1: Summary of Biological Activities
Case Study: Enzyme Inhibition
A significant study investigated the enzyme inhibition potential of this compound on cytochrome P450 enzymes. The results indicated that the compound could inhibit specific isoforms involved in drug metabolism, which may have implications for pharmacokinetics and drug interactions. The study utilized kinetic assays to determine IC50 values, revealing that the compound exhibits competitive inhibition characteristics.
Case Study: Antimicrobial Activity
In another study focused on antimicrobial properties, this compound was tested against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibitory effects, with minimum inhibitory concentrations (MIC) comparable to known antibiotics. This suggests its potential utility in developing new antimicrobial agents.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
1-Fluoro-4-methanesulfinyl-benzene | Fluorine at position 1, sulfinyl at 4 | Different positional isomer affecting reactivity |
1-Fluoro-3-(methylsulfonyl)benzene | Sulfonyl instead of sulfinyl | Sulfonyl groups may exhibit different reactivity patterns |
Benzene, 1-fluoro-2-methyl | Methyl group instead of sulfinyl | Lacks sulfur functionality, altering biological activity |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-fluoro-3-methanesulfinyl-benzene, and how can reaction conditions be tailored to improve yield?
- Methodological Answer : The synthesis of aryl sulfoxides like this compound can be achieved via oxidation of thioethers or substitution reactions. For example, fluorinated benzylphosphonates (e.g., Ar-CHF-PO(OEt)₂) have been used in Horner-Wadsworth-Emmons olefination to generate fluorostyrenes, which can be functionalized further . Adjusting solvent polarity (e.g., using CH₂Cl₂) and catalysts (e.g., 4CzIPN for photoredox reactions) may enhance regioselectivity and yield, as demonstrated in analogous fluorobenzene syntheses .
Q. Which spectroscopic techniques are most effective for characterizing the electronic and structural properties of this compound?
- Methodological Answer :
- NMR : ¹⁹F NMR is critical for identifying fluorine environments, while ¹H NMR reveals proximity effects of the sulfinyl group.
- X-ray Crystallography : Resolves bond angles and confirms the sulfinyl group’s stereochemistry (e.g., S=O bond orientation), as seen in structurally related compounds like 2-(trifluoromethyl)styrene .
- IR Spectroscopy : Detects S=O stretching vibrations (~1040–1080 cm⁻¹) and C-F bonds (~1100–1250 cm⁻¹).
Q. How does the sulfinyl group influence the compound’s stability under varying pH or thermal conditions?
- Methodological Answer : Sulfoxides are prone to oxidation or reduction depending on the environment. Stability studies should include:
- Thermogravimetric Analysis (TGA) to assess decomposition temperatures.
- pH-Dependent Kinetics : Monitor degradation via HPLC under acidic/alkaline conditions. For example, methyl p-tolyl sulfoxide (structurally analogous) degrades under strong acids/bases, suggesting similar vulnerabilities for this compound .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : The sulfinyl group acts as a directing group in electrophilic substitutions. Computational studies (DFT) can model its electron-withdrawing effects, which polarize the benzene ring and activate specific positions. For instance, in fluorostilbene synthesis, the sulfinyl group directs olefination to meta positions relative to fluorine . Experimental validation could involve kinetic isotope effects or Hammett plots to quantify substituent influences.
Q. How can researchers resolve contradictions in reported spectral data for this compound derivatives?
- Methodological Answer :
- Comparative Analysis : Cross-reference NMR/X-ray data from multiple sources (e.g., PubChem, ChemIDplus) .
- Isotopic Labeling : Use deuterated solvents or ¹³C-labeled analogs to isolate signal overlaps.
- Meta-Analysis : Apply statistical tools (e.g., principal component analysis) to identify outliers in published datasets, as recommended in qualitative research frameworks .
Q. What strategies enable the computational prediction of this compound’s electronic properties for catalysis or material science applications?
- Methodological Answer :
- DFT Calculations : Optimize geometries using software like Gaussian or ORCA to map frontier molecular orbitals (HOMO/LUMO) and electrostatic potentials.
- Molecular Dynamics (MD) : Simulate interactions with solvents or catalysts, leveraging parameters from structurally similar compounds like 3-fluoro-benzylphosphonates .
Properties
IUPAC Name |
1-fluoro-3-methylsulfinylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FOS/c1-10(9)7-4-2-3-6(8)5-7/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRSJVGYVSTUTCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)C1=CC=CC(=C1)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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